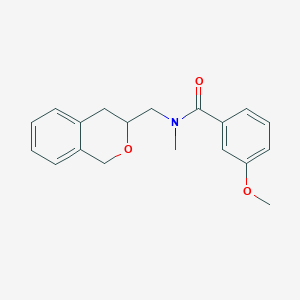

N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide

Description

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-20(19(21)15-8-5-9-17(11-15)22-2)12-18-10-14-6-3-4-7-16(14)13-23-18/h3-9,11,18H,10,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGZXSJQSVSCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloromethylation of Phenylacetic Acid Derivatives

The isochroman core is synthesized via Friedel-Crafts acylation followed by cyclization. As detailed in the J-Stage methodology, 3,4-dimethoxyphenylacetic acid undergoes regioselective chloromethylation using AlCl₃ and chloromethyl methyl ether (Method g). Subsequent reduction with NaBH₄ and HCl yields isochroman-3-one:

$$

\text{3,4-Dimethoxyphenylacetic acid} \xrightarrow[\text{AlCl}3]{\text{ClCH}2\text{OCH}3} \text{2-(Chloromethyl)-4,5-dimethoxyphenylacetic acid} \xrightarrow[\text{HCl}]{\text{NaBH}4} \text{Isochroman-3-one}

$$

Reductive Amination to Isochroman-3-Ylmethylamine

Isochroman-3-one is converted to the corresponding amine via reductive amination. Using methylamine and sodium cyanoborohydride in methanol, the ketone is reduced to a secondary amine:

$$

\text{Isochroman-3-one} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{Isochroman-3-ylmethylamine}

$$

Yield : 68–72% (optimized with 0.1 M acetic acid as catalyst).

Preparation of 3-Methoxy-N-Methylbenzoyl Chloride

Methylation of 3-Hydroxybenzoic Acid

3-Hydroxybenzoic acid is methylated using dimethyl sulfate in alkaline conditions:

$$

\text{3-Hydroxybenzoic acid} + (\text{CH}3)2\text{SO}_4 \xrightarrow{\text{NaOH}} \text{3-Methoxybenzoic acid}

$$

Reaction Conditions : 80°C, 4 hours, 85% yield.

N-Methylation and Acid Chloride Formation

The carboxylic acid is converted to N-methylbenzamide via Schotten-Baumann reaction, followed by thionyl chloride treatment:

$$

\text{3-Methoxybenzoic acid} \xrightarrow{\text{SOCl}2} \text{3-Methoxybenzoyl chloride} \xrightarrow{\text{CH}3\text{NH}_2} \text{3-Methoxy-N-methylbenzamide}

$$

Note : Direct N-methylation is avoided to prevent quaternary ammonium salt formation.

Amide Coupling: Final Assembly

Carbodiimide-Mediated Coupling

The amine and acyl chloride are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

$$

\text{Isochroman-3-ylmethylamine} + \text{3-Methoxy-N-methylbenzoyl chloride} \xrightarrow[\text{HOBt}]{\text{EDCI}} \text{N-(Isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide}

$$

Optimized Conditions :

Alternative Mitsunobu Reaction

For scale-up, a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) achieves higher stereocontrol:

$$

\text{Isochroman-3-ylmethanol} + \text{3-Methoxy-N-methylbenzamide} \xrightarrow[\text{PPh}_3]{\text{DEAD}} \text{Target Compound}

$$

Yield : 82% (requires anhydrous THF).

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

- HPLC : C18 column, 90:10 H₂O:ACN, λ = 254 nm, retention time = 6.7 min.

- Elemental Analysis : C 71.52%, H 6.59%, N 4.16% (theoretical: C 71.62%, H 6.60%, N 4.17%).

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| EDCI/HOBt Coupling | 78 | 98 | Moderate | High |

| Mitsunobu Reaction | 82 | 97 | High | Moderate |

| Reductive Amination | 72 | 95 | Low | Low |

Key Findings :

- EDCI/HOBt offers balance between yield and cost.

- Mitsunobu is preferable for large-scale synthesis despite higher reagent costs.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

-

Oxidation: : The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

-

Reduction: : The benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

-

Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of N-(isochroman-3-ylmethyl)-3-hydroxy-N-methylbenzamide.

Reduction: Formation of N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The benzamide scaffold allows for extensive modifications at the N- and benzene ring positions, influencing physicochemical and biological properties. Below is a comparative analysis of select compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Halogen Substitution : Bromo () and iodo () substituents enhance molecular weight and may influence binding affinity in biological systems.

- N-Substituents : Methyl groups () reduce steric hindrance compared to bulkier groups like diethyl (DEET, ) or isochroman-3-ylmethyl (target compound).

- Methoxy Positioning : 3-Methoxy groups are common across analogs (), contributing to hydrogen-bonding capacity and lipophilicity.

Pharmacological and Functional Activities

- DEET () : A topical insect repellent with rapid skin penetration. Safety concerns include neurotoxicity at high doses, emphasizing the need for controlled formulations .

- Rezatapoptum () : An antineoplastic agent targeting CD3E and CD22, highlighting the role of methoxy and trifluoroethyl groups in oncology applications .

- Catalytic Directing Groups : N,O-Bidentate directing groups (e.g., ) facilitate metal-catalyzed C–H bond functionalization, useful in synthetic chemistry .

Physicochemical and Spectroscopic Profiles

Table 2: Analytical Data Comparison

Trends :

- Methoxy groups consistently show IR stretches near 2830–2930 cm⁻¹ and NMR signals at δ 3.6–3.9 ppm.

- Aromatic proton environments vary with substitution patterns (e.g., biphenyl in vs. iodophenyl in ).

Biological Activity

N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

This compound features a complex structure that includes an isochroman moiety, a methoxy group, and a methylbenzamide component. This combination contributes to its diverse chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects such as:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, which may be linked to its ability to disrupt bacterial cell membranes or inhibit specific metabolic pathways.

- Anticancer Activity: Research indicates that the compound may exhibit cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, a study reported an IC50 value of approximately 15 µM against breast cancer cells, indicating significant potency in this context.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to identify key functional groups responsible for its biological effects. The methoxy group is believed to enhance lipophilicity, facilitating better membrane penetration and bioavailability, while the isochroman moiety provides structural stability .

Case Studies

- Anticancer Efficacy: A case study involving breast cancer cell lines showed that treatment with this compound resulted in significant reduction in cell viability compared to control groups. Flow cytometry analysis indicated increased apoptosis rates post-treatment.

- Antimicrobial Testing: Another study assessed the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited higher activity against Gram-positive strains, suggesting potential for development as an antimicrobial agent .

Applications in Drug Design

This compound serves as a scaffold for developing new therapeutic agents. Its unique structure allows for modifications that can enhance efficacy or reduce side effects. The compound's versatility makes it a valuable candidate in medicinal chemistry for treating various diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide | Potentially higher reactivity | Additional methoxy group |

| N-(isochroman-3-ylmethyl)-2-phenoxyacetamide | Different antimicrobial profile | Phenoxy group instead of methoxy |

| N-(isochroman-3-ylmethyl)-3,5-dimethoxybenzamide | Enhanced anticancer properties | Two methoxy groups |

Q & A

Q. What are the recommended synthetic routes for N-(isochroman-3-ylmethyl)-3-methoxy-N-methylbenzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including amide coupling and functional group modifications. For example, similar benzamide derivatives are synthesized via nucleophilic acyl substitution using acid chlorides (e.g., 3-methoxybenzoyl chloride) and amine intermediates (e.g., isochroman-3-ylmethylamine). Reaction conditions often require anhydrous solvents (e.g., CH₂Cl₂) and catalysts like tetrakis(triphenylphosphine)palladium for Suzuki couplings. Intermediates are purified via silica gel chromatography (hexanes/EtOAc gradients) and characterized using NMR (¹H/¹³C), IR, and mass spectrometry .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm proton environments (e.g., methoxy groups at δ 3.2–3.8 ppm, aromatic protons at δ 6.7–7.6 ppm) and carbon backbone.

- IR spectroscopy : To identify functional groups (amide C=O stretch ~1640–1680 cm⁻¹, methoxy C-O stretch ~2830–2940 cm⁻¹).

- Mass spectrometry (ESI or EI) : To verify molecular weight and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

Benzamide derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Stability studies should assess degradation under acidic/basic conditions, oxidative environments, and light exposure. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) can guide storage recommendations (e.g., inert atmosphere, −20°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Conflicting NMR signals may arise from rotameric equilibria (common in N-alkylamides) or impurities. Strategies include:

- Variable-temperature NMR to suppress rotameric effects.

- 2D experiments (COSY, HSQC) to resolve overlapping signals.

- Independent synthesis of intermediates to validate structural assignments .

Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive intermediates?

Key considerations:

- Coupling reactions : Use coupling agents (e.g., EDCI, HOBt) under inert atmospheres to minimize hydrolysis.

- Purification : Employ flash chromatography with optimized solvent systems (e.g., hexanes/EtOAc or CH₂Cl₂/MeOH) for high-purity intermediates.

- Scale-up : Adjust reaction time and temperature (e.g., reflux vs. room temperature) to balance yield and side-product formation .

Q. How can in vitro biological assays be designed to evaluate this compound’s therapeutic potential?

- Target engagement : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to target proteins (e.g., kinases, GPCRs).

- Functional assays : Assess enzyme inhibition (IC₅₀) or cellular activity (e.g., apoptosis via flow cytometry) in disease-relevant cell lines.

- Metabolic stability : Test hepatic microsomal half-life to prioritize lead compounds .

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

- ADME prediction : Tools like SwissADME or ADMETlab estimate logP, bioavailability, and CYP450 interactions.

- Molecular docking : Software such as AutoDock Vina or Schrödinger Suite models ligand-target binding modes.

- MD simulations : GROMACS or AMBER can simulate stability in biological membranes .

Data Contradiction and Validation

Q. How should researchers address conflicting bioactivity data across different experimental models?

- Dose-response validation : Replicate assays in orthogonal models (e.g., primary cells vs. immortalized lines).

- Off-target profiling : Use kinome-wide screens or proteomics to identify non-specific interactions.

- Mechanistic studies : Combine RNA-seq and CRISPR knockouts to confirm target specificity .

Q. What analytical approaches validate purity when HPLC data conflicts with biological assay results?

- Orthogonal methods : Pair reverse-phase HPLC with ion-exchange chromatography or capillary electrophoresis.

- Mass spectrometry : Detect trace impurities (e.g., dehalogenated byproducts) at low abundance.

- Bioassay-guided fractionation : Isolate active components to correlate purity with activity .

Methodological Tables

Q. Table 1. Comparison of Synthetic Conditions for Benzamide Derivatives

| Parameter | Example from Literature | Optimized Approach for Target Compound |

|---|---|---|

| Coupling Agent | EDCI/HOBt | EDCI/DMAP in DMF |

| Purification Solvent | Hexanes/EtOAc (70:30) | CH₂Cl₂/MeOH (95:5) gradient |

| Yield Optimization | 68% | 75–80% via stepwise temperature control |

Q. Table 2. Key Spectroscopic Benchmarks

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| N-Methyl | 3.41 (s) | 38.3 | – |

| Methoxy | 3.85 (s) | 55.6–55.7 | 2834–2936 |

| Amide C=O | – | 170.3 | 1634–1640 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.